N'-{[(3-methylphenyl)carbonyl]oxy}pyridine-2-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE typically involves the condensation reaction between 2-aminopyridine and 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE can be achieved through a continuous flow process. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The continuous flow process involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously collected .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties in various organic transformations .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs .
Medicine
In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is explored for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA, inhibiting replication and transcription processes. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLBENZOATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHYLBENZOATE is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the 3-methyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-methylbenzoate |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-4-6-11(9-10)14(18)19-17-13(15)12-7-2-3-8-16-12/h2-9H,1H3,(H2,15,17) |
InChI Key |
UMOXZQXHVDBEIL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=CC=N2)N |
solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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